molecular formula C7H17NO2 B13216452 3-[(1-Methoxypropan-2-yl)amino]propan-1-ol

3-[(1-Methoxypropan-2-yl)amino]propan-1-ol

Cat. No.: B13216452
M. Wt: 147.22 g/mol
InChI Key: ZPXLPFFXVBBAFF-UHFFFAOYSA-N
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Description

3-[(1-Methoxypropan-2-yl)amino]propan-1-ol is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methoxypropan-2-yl)amino]propan-1-ol typically involves the reaction of an amine with an alcohol. One common method includes the reaction of 1-methoxypropan-2-amine with propan-1-ol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methoxypropan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-Methoxypropan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(1-Methoxypropan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Methoxypropan-2-yl)amino]propan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications in multiple scientific fields highlights its importance .

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

3-(1-methoxypropan-2-ylamino)propan-1-ol

InChI

InChI=1S/C7H17NO2/c1-7(6-10-2)8-4-3-5-9/h7-9H,3-6H2,1-2H3

InChI Key

ZPXLPFFXVBBAFF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCCCO

Origin of Product

United States

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